Enantiomeric Excess of Downstream Pregabalin API: (2S)-Oxirane vs. Racemic Starting Material
In a patented synthetic route (US 9,422,230), (2S)-2-[2-(benzyloxy)ethyl]oxirane was used as the chiral starting material for pregabalin hydrochloride synthesis. The final API was obtained with >99% enantiomeric excess (ee), as determined by chiral HPLC analysis of the N-benzyl amide derivative (S)-7 [1]. The (R)-isomer retention time was 8.208 min and the (S)-isomer retention time was 8.808 min on a Chiralcel OJ-H column, confirming baseline enantioseparation and validating the ee determination [1]. In contrast, literature routes starting from racemic 3-(aminomethyl)-5-methylhexanoic acid require a resolution step using (S)-(+)-mandelic acid to isolate the active (S)-enantiomer, which intrinsically caps the maximum theoretical yield at 50% before resolution losses [1].
| Evidence Dimension | Enantiomeric excess (ee) of final pregabalin API |
|---|---|
| Target Compound Data | >99% ee for (S)-pregabalin hydrochloride; [α]D=+7.8 (c 1.1, H₂O) |
| Comparator Or Baseline | Racemic route: maximum 50% theoretical yield of active enantiomer before resolution; resolution with (S)-(+)-mandelic acid required |
| Quantified Difference | >99% ee vs. racemic (0% ee) without resolution; at least 2-fold yield advantage in active enantiomer |
| Conditions | 6-step synthesis from (S)-2-(2-(benzyloxy)ethyl)oxirane; ee determined by chiral HPLC (Chiralcel OJ-H, Pet ether:Ethanol 90:10, 220 nm, 0.5 mL/min) |
Why This Matters
Procurement of the (2S)-enantiomer eliminates the need for costly and yield-reducing chiral resolution, directly impacting API cost-of-goods and process scalability.
- [1] US Patent 9,422,230 (2016). Process for the preparation of an anticonvulsant agent pregabalin hydrochloride. Wockhardt Limited. See Examples 1-6 and enantiomeric excess determination. View Source
